molecular formula C6H2Cl2N2S B1196199 5,6-Dichloro-1,2,3-benzothiadiazole CAS No. 23620-85-1

5,6-Dichloro-1,2,3-benzothiadiazole

Cat. No. B1196199
CAS RN: 23620-85-1
M. Wt: 205.06 g/mol
InChI Key: UEGRPBWFVBWAGM-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,2,3-benzothiadiazole is a chemical compound with the linear formula C6H2Cl2N2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-1,2,3-benzothiadiazole is represented by the linear formula C6H2Cl2N2S . The molecule has a molecular weight of 205.06 .

Scientific Research Applications

  • Insecticide Synergists : 5,6-Dichloro-1,2,3-benzothiadiazole derivatives have been studied for their potential as insecticide synergists. They have been found to be effective inhibitors of microsomal oxidation in insect and mammalian liver enzymes, enhancing the toxicity of various insecticides (Gil & Wilkinson, 1977).

  • Dye Industry : This compound has been used in the synthesis of disazo disperse dyes. Its structural variations influence the color of the dyes, which can be significant for textile applications (Peters & Chisowa, 1996).

  • Effects on Liver Monooxygenases : In mice, 5,6-Dichloro-1,2,3-benzothiadiazole has been shown to have a biphasic effect on liver microsomal monooxygenases. Initially, it inhibits metabolism and enzyme activities, followed by an enhancement of these functions (Pedemonte et al., 1981).

  • Mitochondrial Inhibition in Plants : This compound inhibits mitochondrial NADH:ubiquinone oxidoreductase in tobacco, affecting the plant's acquired disease resistance mechanisms (van der Merwe & Dubery, 2006).

  • Electron Transfer Reactions : 5,6-Dichloro-1,2,3-benzothiadiazole has been studied in the context of electron transfer reactions in heteroaromatic diols. These studies are crucial in understanding the redox properties of such compounds (Pelizzetti et al., 1978).

  • Anti-Cancer Applications : Derivatives of 5,6-Dichloro-1,2,3-benzothiadiazole have been synthesized and evaluated for their potential as anti-cancer agents. Some derivatives demonstrated potent anti-proliferative activity and the ability to induce apoptosis in cancer cells (Alkahtani et al., 2012).

  • Agricultural Use : The compound has been used to treat soybean plants to increase resistance against diseases caused by Sclerotinia sclerotiorum, demonstrating its potential in agriculture (Dann et al., 1998).

  • Organic Semiconductors : 5,6-Dichloro-1,2,3-benzothiadiazole has been used in the synthesis of organic semiconductors for applications in solar cells, photodetectors, and other light technology devices (Kolaczkowski et al., 2020).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5,6-dichloro-1,2,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-3-1-5-6(2-4(3)8)11-10-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGRPBWFVBWAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178297
Record name 5,6-Dichloro-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-1,2,3-benzothiadiazole

CAS RN

23620-85-1
Record name 5,6-Dichloro-1,2,3-benzothiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023620851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dichloro-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DICHLORO-1,2,3-BENZOTHIADIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
PRO De Montellano, JM Mathews - Biochemical Pharmacology, 1981 - Elsevier
Materials and Methods The synergist 5, 6-dichloro-1, 2, 3-benzothiadiazole (DCBT), which was initially provided by Dr. JH Davies of Shell Biosciences Laboratory(Sittingbourne, Kent, …
Number of citations: 18 www.sciencedirect.com
PRO De Montellano, BA Mico, JM Mathews… - Archives of biochemistry …, 1981 - Elsevier
The autocatalytic destruction of cytochrome P-450 by the following six substrates has been investigated in vivo and in vitro with microsomal and purified, reconstituted rat liver enzymes: …
Number of citations: 128 www.sciencedirect.com
JH Davies, E Haddock, P Kirby… - Journal of the Chemical …, 1971 - pubs.rsc.org
Nucleophilic substitution reactions have been carried out on a variety of mono- and di-halogeno-1,2,3-benzothiadiazoles. The products isolated vary with the nature of the nucleophile …
Number of citations: 3 pubs.rsc.org
JM Mathews - 1982 - escholarship.org
The molecular and biochemical phenomena associated with the inhibition of cytochrome P-450 by 5, 6-dichloro-l, 2, 3–benzothiadiazole (DCBT) and l-aminobenzotriazole (ABT) have …
Number of citations: 0 escholarship.org
JM Mathews - 1982 - escholarship.org
The molecular and biochemical phenomena associated with the inhibition of cytochrome P-450 by 5, 6-dichloro-l, 2, 3–benzothiadiazole (DCBT) and l-aminobenzotriazole (ABT) have …
Number of citations: 2 escholarship.org
RS Marshall, CF Wilkinson - Pesticide Biochemistry and Physiology, 1973 - Elsevier
Insecticide synergists such as the 1,3-benzodioxoles, the 1,2,3-benzothiadiazoles and the phenyl-2-propynyl ethers inhibit the epoxidation of aldrin to dieldrin by a modified Fenton's …
Number of citations: 15 www.sciencedirect.com
GM Benke, CF Wilkinson - Pesticide Biochemistry and Physiology, 1971 - Elsevier
Optimal in vitro assay conditions for the microsomal enzymes effecting aldrin epoxidation and dihydroisodrin hydroxylation have been established for the house cricket Acheta …
Number of citations: 66 www.sciencedirect.com
HB Matthews, JE Casida - Life Sciences, 1970 - Elsevier
The cytochrome P-450 content of the microsomal fraction prepared from housefly abdomens differs with sex and strain, being generally higher in females and in insecticide-resistant …
Number of citations: 69 www.sciencedirect.com
PRO de Montellano - Annual Reports in Medicinal Chemistry, 1984 - Elsevier
Publisher Summary This chapter discusses the recent work on agents that irreversibly N-alkylate or otherwise alter the prosthetic heme group of cytochrome P-450, and then outlines …
Number of citations: 34 www.sciencedirect.com
R Feyereisen, KC Langry, PRO de Montellano - Insect biochemistry, 1984 - Elsevier
Incubation of housefly microsomes with 1-aminobenzotriazole (ABT) resulted in a considerable loss of cytochrome P-450 as measured by its dithionite-reduced CO-difference spectrum. …
Number of citations: 36 www.sciencedirect.com

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